Cas no 359436-60-5 (3-Maleimidopropionic acid hydrazide)

3-マレイミドプロピオン酸ヒドラジドは、ビオチン化や標識化に有用な架橋試薬です。マレイミド基とヒドラジド基を有するため、チオール基(-SH)とケトン/アルデヒド基の両方と選択的に反応します。この二官能性により、タンパク質や抗体の修飾、ペプチド結合、およびバイオコンジュゲーションにおいて高い特異性を発揮します。pH 6.5~7.5の緩衝条件下で安定に反応し、複雑な生体分子の改変に適しています。特に、抗体-薬物複合体(ADC)の創製や診断薬開発における中間体としての応用が注目されています。

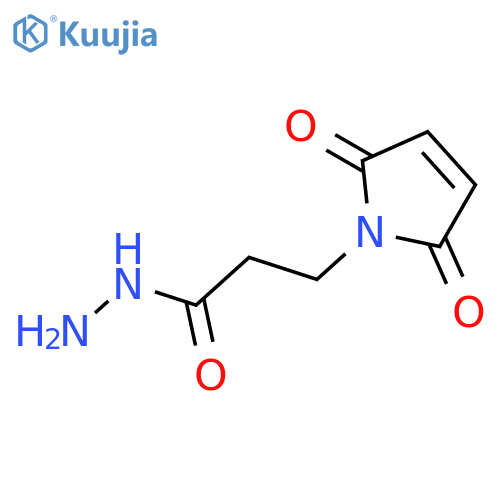

359436-60-5 structure

商品名:3-Maleimidopropionic acid hydrazide

3-Maleimidopropionic acid hydrazide 化学的及び物理的性質

名前と識別子

-

- 3-Maleimidopropionic acid hydrazide

- 1H-Pyrrole-1-propanoicacid, 2,5-dihydro-2,5-dioxo-, hydrazide

- 3-(2,5-dioxopyrrol-1-yl)propanehydrazide

- BMPH

- CS-0365537

- 359436-60-5

- b-maleimidopropionic acid hydrazide

- PATQAHLJQRPGRQ-UHFFFAOYSA-N

- FT-0604090

- E-MALEIMIDOPROPIONIC ACID HYDRAZIDE

- SCHEMBL544989

- AKOS006280968

- DTXSID70402870

- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide

- AMY21445

- 3-Maleimidopropionicacidhydrazide

-

- MDL: MFCD05865035

- インチ: InChI=1S/C7H9N3O3/c8-9-5(11)3-4-10-6(12)1-2-7(10)13/h1-2H,3-4,8H2,(H,9,11)

- InChIKey: PATQAHLJQRPGRQ-UHFFFAOYSA-N

- ほほえんだ: O=C(NN)CCN1C(C=CC1=O)=O

計算された属性

- せいみつぶんしりょう: 183.06400

- どういたいしつりょう: 183.064

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.5A^2

- 疎水性パラメータ計算基準値(XlogP): _1

じっけんとくせい

- PSA: 92.50000

- LogP: -0.67950

3-Maleimidopropionic acid hydrazide セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

3-Maleimidopropionic acid hydrazide 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

3-Maleimidopropionic acid hydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436207-100mg |

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide |

359436-60-5 | 95+% | 100mg |

¥3542.00 | 2024-05-16 | |

| Ambeed | A421001-100mg |

3-Maleimidopropionic acid hydrazide |

359436-60-5 | 95+% | 100mg |

$408.0 | 2024-04-19 | |

| A2B Chem LLC | AF60663-1g |

E-MALEIMIDOPROPIONIC ACID HYDRAZIDE |

359436-60-5 | 1g |

$639.00 | 2024-04-20 | ||

| Chemenu | CM374852-1g |

3-Maleimidopropionic acid hydrazide |

359436-60-5 | 95%+ | 1g |

$*** | 2023-05-30 |

3-Maleimidopropionic acid hydrazide 関連文献

-

Jian Sun,Edikan Archibong Ogunnaike,Xing Jiang,Zhaowei Chen J. Mater. Chem. B 2021 9 7302

-

Shiyang Shen,Meng Liu,Teng Li,Shiqi Lin,Ran Mo Biomater. Sci. 2017 5 1367

-

Jin Hu,Lining Xie,Wenguo Zhao,Mengmeng Sun,Xinyu Liu,Weiping Gao Chem. Commun. 2015 51 11405

-

4. Bacteriochlorophylls-d from Chlorobium vibrioforme: chromatographic separations and structural assignments of the methyl bacteriopheophorbidesKevin M. Smith,Dane A. Goff J. Chem. Soc. Perkin Trans. 1 1985 1099

-

5. Stereochemistry of the bacteriochlorophyll-e homologuesKevin M. Smith,Daniel J. Simpson J. Chem. Soc. Chem. Commun. 1986 1682

359436-60-5 (3-Maleimidopropionic acid hydrazide) 関連製品

- 181148-01-6(4-Maleimidobutyric acid hydrazide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:359436-60-5)3-Maleimidopropionic acid hydrazide

清らかである:99%

はかる:100mg

価格 ($):367.0